molecular formula C8H10Cl2N2O B1487719 2-Chloro-5-Methoxybenzimidamide Hydrochloride CAS No. 951625-95-9

2-Chloro-5-Methoxybenzimidamide Hydrochloride

Cat. No. B1487719
M. Wt: 221.08 g/mol
InChI Key: QCIDFCUUDCVWJY-UHFFFAOYSA-N
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Description

2-Chloro-5-Methoxybenzimidamide Hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08 . It is a main product of BOC Sciences .


Molecular Structure Analysis

The InChI Key for 2-Chloro-5-Methoxybenzimidamide Hydrochloride is QCIDFCUUDCVWJY-UHFFFAOYSA-N . The compound’s structure includes a methoxy group attached to a benzimidamide ring, which also has a chlorine atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-Methoxybenzimidamide Hydrochloride include a molecular formula of C8H10Cl2N2O and a molecular weight of 221.08 .

Safety And Hazards

The safety data sheet (SDS) for 2-Chloro-5-Methoxybenzimidamide Hydrochloride provides important information about potential hazards, handling, storage, and disposal of the compound . For detailed safety measures, it’s recommended to refer to the SDS of the compound.

properties

IUPAC Name

2-chloro-5-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c1-12-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIDFCUUDCVWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702928
Record name 2-Chloro-5-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-Methoxybenzimidamide Hydrochloride

CAS RN

951625-95-9
Record name 2-Chloro-5-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-Methoxybenzimidamide Hydrochloride
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Reactant of Route 6
2-Chloro-5-Methoxybenzimidamide Hydrochloride

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